molecular formula C8H7F2NO3S B2864259 4-(Difluoromethylsulfonimidoyl)benzoic acid CAS No. 2361962-50-5

4-(Difluoromethylsulfonimidoyl)benzoic acid

Cat. No.: B2864259
CAS No.: 2361962-50-5
M. Wt: 235.2
InChI Key: CFHYWCFJGNUXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethylsulfonimidoyl)benzoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its molecular formula C8H7F2NO3S and a molecular weight of 235.2. The presence of the difluoromethylsulfonimidoyl group attached to the benzoic acid core imparts unique chemical properties to this compound.

Preparation Methods

One common method involves the use of difluoromethylsulfonyl chloride as a reagent, which reacts with a suitable benzoic acid derivative under controlled conditions. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4-(Difluoromethylsulfonimidoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide or other reduced forms.

    Substitution: The aromatic ring of the benzoic acid core can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Difluoromethylsulfonimidoyl)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethylsulfonimidoyl)benzoic acid involves its interaction with specific molecular targets. The difluoromethylsulfonimidoyl group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction often involves binding to active sites or allosteric sites on the target molecules, thereby affecting their function . The pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

4-(Difluoromethylsulfonimidoyl)benzoic acid can be compared with other similar compounds, such as:

    4-(Trifluoromethylsulfonyl)benzoic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.

    4-(Methylsulfonyl)benzoic acid: The absence of fluorine atoms in this compound results in different chemical properties and applications.

    4-(Chloromethylsulfonyl)benzoic acid: . The uniqueness of this compound lies in the presence of the difluoromethylsulfonimidoyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(difluoromethylsulfonimidoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3S/c9-8(10)15(11,14)6-3-1-5(2-4-6)7(12)13/h1-4,8,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHYWCFJGNUXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=N)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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